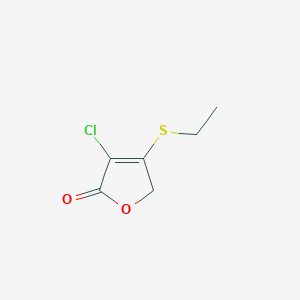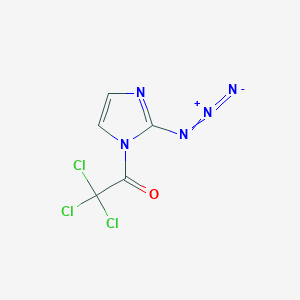![molecular formula C14H12N4 B14511346 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile CAS No. 62993-26-4](/img/structure/B14511346.png)
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group attached to a benzonitrile moiety, with a methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 2-methylphenylhydrazine with benzonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can participate in substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The triazene group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzamide
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzoic acid
Uniqueness
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is unique due to its specific triazene and benzonitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Eigenschaften
CAS-Nummer |
62993-26-4 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[2-(2-methylphenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H12N4/c1-11-6-2-4-8-13(11)16-18-17-14-9-5-3-7-12(14)10-15/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
LMHLUKHULPWROK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NNC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)



